molecular formula C7H2Cl2F4S B14044080 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene

1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene

Cat. No.: B14044080
M. Wt: 265.05 g/mol
InChI Key: KGQCXEXLCADPDE-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (positions 1 and 2), fluorine (position 3), and a trifluoromethylthio group (-SCF₃, position 4). Such compounds are often explored in agrochemical and pharmaceutical research due to their ability to interact with biological targets, such as enzymes or receptors, via halogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C7H2Cl2F4S

Molecular Weight

265.05 g/mol

IUPAC Name

1,2-dichloro-3-fluoro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H

InChI Key

KGQCXEXLCADPDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1SC(F)(F)F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts .

Chemical Reactions Analysis

1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways. The trifluoromethylthio group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight (g/mol) cLogP Application
Target Compound ~303.5 ~4.5 Agrochemical (potential)
Oxyfluorfen 407.1 3.8 Herbicide
1,2,4,5-Tetrachloro-3-(methylthio)benzene 287.9 4.2 Fungicide
4-(Trifluoromethylthio)benzoic Acid 240.1 2.1 Pharmaceutical intermediate
N-Trifluoromethylthio Sulfoximine 265.2 2.5 Antifungal

Table 2: Substituent Impact on Bioactivity

Substituent Effect on Lipophilicity Effect on Stability Typical Application
-SCF₃ ↑↑ (High) High oxidative resistance Pesticides, pharmaceuticals
-CF₃ Moderate resistance Herbicides
-SMe Low resistance Fungicides
Sulfoximine (-NS(O)CF₃) High metabolic stability Antifungals

Research Findings and Implications

  • Halogen Synergy : The combination of chlorine and fluorine enhances electronegativity and steric hindrance, likely improving binding to pesticidal targets like PPO or acetylcholinesterase .
  • Synthetic Feasibility : Analogous compounds (e.g., 4-(trifluoromethylthio)benzaldehyde) are commercially available, suggesting viable synthetic routes for the target compound via halogenation and thiolation .

Biological Activity

1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene is a halogenated aromatic compound with significant potential in various biological applications. This article reviews its biological activity, including its synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene is C7H2Cl2F4SC_7H_2Cl_2F_4S, with a molecular weight of approximately 265.06 g/mol. It features a complex arrangement of halogen substituents that contribute to its unique reactivity and biological properties.

Property Value
Molecular FormulaC₇H₂Cl₂F₄S
Molecular Weight265.06 g/mol
Structural FeaturesTwo chlorine atoms, one fluorine atom, and a trifluoromethylthio group

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Electrophilic Aromatic Substitution : Utilizing chlorination and fluorination reactions on suitable precursors.
  • Nucleophilic Substitution : Employing trifluoromethylthio reagents to introduce the trifluoromethylthio group.

Antimicrobial Properties

Recent studies have indicated that halogenated compounds often exhibit antimicrobial activity due to their ability to disrupt cellular membranes or interfere with metabolic processes. For instance:

  • In vitro Studies : Various derivatives of halogenated benzene compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The presence of multiple halogens can enhance lipophilicity, allowing better penetration into microbial membranes.

Cytotoxicity and Anticancer Activity

The biological evaluation of similar compounds has demonstrated cytotoxic effects on cancer cell lines:

  • Case Study : A related compound was tested against breast cancer cell lines (MCF-7) and exhibited IC50 values in the micromolar range, suggesting potential for further development as an anticancer agent.
Compound IC50 (µM) Cell Line
1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzeneTBDMCF-7

Research Findings

  • Antioxidant Activity : Some studies have indicated that halogenated compounds possess antioxidant properties that could protect against oxidative stress in cells.
  • Enzyme Inhibition : Research has shown that similar compounds can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

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